Biochemical Potency Against Human Notum: >170-fold Improvement Over the Parent Fragment Hit
ARUK3000223 (compound 7b) demonstrates an IC50 of 65 nM against human Notum, a >170-fold improvement over the parent fragment (Fragment-286), which shows an IC50 of 11.5 ± 3.0 µM [1]. This leap in potency was achieved by the optimized addition of the 4-chloro-3-(trifluoromethyl)phenyl group to the triazole scaffold, as confirmed by crystallographic data [2].
| Evidence Dimension | Notum inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 65 nM (0.065 µM) |
| Comparator Or Baseline | Fragment-286 (parent fragment): 11,500 nM (11.5 µM) ± 3,000 nM |
| Quantified Difference | ~177-fold improvement in potency |
| Conditions | Biochemical assay using recombinant human Notum (81–451 Cys330Ser) and trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) as the fluorogenic substrate. |
Why This Matters
This potency improvement is critical for procurement decisions because it validates that the specific chemical modification is the key driver of target engagement, making the compound a superior starting point for further lead optimization compared to the foundational fragment.
- [1] Willis, N. J., Mahy, W., Sipthorp, J., Zhao, Y., Woodward, H. L., Atkinson, B. N., ... & Fish, P. V. (2022). Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit. Journal of Medicinal Chemistry, 65(10), 7212-7230. View Source
- [2] ESTHER Database. 7PKV Annotation. The derivative of Fragment-286 (4F-329S in 6ZUV) has an IC50 11.5+/-3.0 microM. The trifluoro variant (ARUK3000223 7b in 7PKV) has a IC50 0.065 microM. View Source
